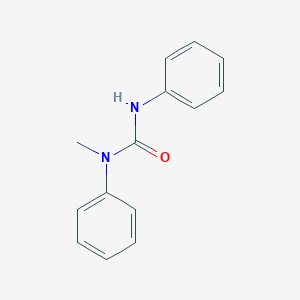
N-Methyl-2,6-dinitroaniline
Descripción general
Descripción
N-Methyl-2,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the amino group is substituted with a methyl group and two nitro groups are attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in the agricultural industry, particularly as a herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-2,6-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:
Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 6 positions of the benzene ring.
Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or benzene to obtain pure this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers several advantages, including improved safety, higher selectivity, and reduced solvent usage. The continuous-flow process allows for better control of reaction conditions and minimizes the risk of hazardous exothermic reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products
Reduction: The reduction of this compound typically yields N-Methyl-2,6-diaminoaniline.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.
Aplicaciones Científicas De Investigación
N-Methyl-2,6-dinitroaniline has several applications in scientific research and industry:
Agriculture: It is used as a pre-emergence herbicide to control weed growth by inhibiting cell division in plant roots.
Chemistry: The compound serves as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology and Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with antimicrobial or anticancer properties
Mecanismo De Acción
N-Methyl-2,6-dinitroaniline exerts its herbicidal effects by disrupting the mitotic process in plant cells. It binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This inhibition leads to the arrest of cell division and ultimately the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
Pendimethalin: Another dinitroaniline herbicide with similar applications in agriculture.
Trifluralin: A widely used herbicide that also inhibits cell division in plants.
Oryzalin: A dinitroaniline compound used for weed control in various crops.
Uniqueness
N-Methyl-2,6-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its methyl group enhances its lipophilicity, making it more effective in certain applications compared to other dinitroaniline compounds .
Propiedades
IUPAC Name |
N-methyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYQXUWULBDKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207850 | |
| Record name | N-Methyl-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-19-0 | |
| Record name | N-Methyl-2,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2,6-dinitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of N-methyl-2,4,6-trinitroaniline (picramide) and N-methyl-2,6-dinitroaniline make their proton magnetic resonance spectra temperature-dependent?
A1: The study [] reveals that both N-methyl-2,4,6-trinitroaniline and this compound exhibit temperature-dependent proton magnetic resonance spectra due to the presence of nitro groups adjacent to the amine group. At low temperatures, the 3- and 5-phenyl protons on these molecules appear inequivalent in the spectra. This inequivalence arises from restricted rotation around the nitrogen-phenyl bond, likely hindered by steric interactions between the nitro groups and the N-methyl group. As the temperature rises, the rotation rate increases, leading to an averaging of the magnetic environments experienced by the 3- and 5-phenyl protons. Consequently, these protons become equivalent at higher temperatures, resulting in a coalescence of the AB quartet observed at lower temperatures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)


![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
![[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)



![2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188655.png)

